molecular formula C14H17N3O3 B2514141 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide CAS No. 2097919-49-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide

Cat. No. B2514141
CAS RN: 2097919-49-6
M. Wt: 275.308
InChI Key: HFOYXFFQDHDMOU-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively researched for its potential therapeutic properties. It was first synthesized in the late 1990s and has since been the focus of numerous studies investigating its mechanism of action and potential applications in various fields of scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is not fully understood, but it is believed to work by stabilizing the tumor suppressor protein p53. This protein is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By stabilizing p53, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide can activate the cell's natural apoptotic pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is its high potency and specificity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before clinical trials can be initiated.

Future Directions

There are several potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and pharmacokinetics. Another direction is the investigation of its potential applications in other diseases beyond cancer and neurodegenerative disorders, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection in clinical trials.

Synthesis Methods

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide involves several steps and requires specialized equipment and expertise. The process typically begins with the preparation of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-oxocyclobutanecarboxamide in the presence of a base to yield N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide. The final product is purified using various chromatographic techniques and characterized using spectroscopic methods.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research involves its potential as a cancer therapeutic agent. Studies have shown that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjuvant therapy.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-oxocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-11-7-10(8-11)14(20)15-5-6-17-13(19)4-3-12(16-17)9-1-2-9/h3-4,9-10H,1-2,5-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYXFFQDHDMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide

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